Ald-PEG1-C2-Boc: A Technical Guide for Researchers
Ald-PEG1-C2-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-PEG1-C2-Boc is a bifunctional chemical linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] As an alkyl/ether-based linker, it provides a flexible scaffold for conjugating a target protein ligand with an E3 ubiquitin ligase ligand.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known properties and the general application of Ald-PEG1-C2-Boc in the development of novel therapeutics based on targeted protein degradation.
PROTACs are a revolutionary class of small molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[6][7][8] The linker component of a PROTAC, such as Ald-PEG1-C2-Boc, is a critical determinant of the resulting molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Physicochemical Properties
The fundamental properties of Ald-PEG1-C2-Boc are summarized in the table below. This information is essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| Chemical Name | tert-butyl 3-(3-oxopropoxy)propanoate | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][3] |
| CAS Number | 2100306-48-5 | [1][3] |
| Appearance | Liquid | |
| Storage Temperature | Sealed in dry, 2-8°C | |
| Purity | ≥97% | |
| SMILES | O=C(OC(C)(C)C)CCOCCC=O | [1] |
| InChIKey | CZRHXJWSZPQZQY-UHFFFAOYSA-N |
General Experimental Protocol: PROTAC Synthesis
Objective: To synthesize a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to the Ald-PEG1-C2-Boc linker.
Materials:
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Ald-PEG1-C2-Boc
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Target Protein Ligand (containing a primary amine)
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E3 Ligase Ligand (e.g., a derivative of thalidomide or pomalidomide with a nucleophilic handle)
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Reductive amination reagents (e.g., sodium triacetoxyborohydride)
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Boc deprotection reagents (e.g., trifluoroacetic acid)
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Acylation or coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., dichloromethane, dimethylformamide)
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Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Methodology:
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Reductive Amination with Target Protein Ligand:
-
Dissolve the target protein ligand (1 equivalent) and Ald-PEG1-C2-Boc (1.1 equivalents) in an anhydrous solvent such as dichloromethane.
-
Add a reductive amination agent like sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography or LC-MS.
-
Quench the reaction and purify the resulting intermediate (Boc-protected PROTAC precursor) using silica gel chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of trifluoroacetic acid in dichloromethane (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours or until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine intermediate.
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the deprotected amine intermediate (1 equivalent) and the E3 ligase ligand (with a carboxylic acid handle, 1.1 equivalents) in an anhydrous solvent like dimethylformamide.
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature until the coupling is complete (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
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PROTAC Mechanism of Action
The logical workflow of a PROTAC molecule synthesized using a linker like Ald-PEG1-C2-Boc is the induced degradation of a target protein. This process is initiated by the formation of a ternary complex, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
Ald-PEG1-C2-Boc is a valuable chemical tool for the construction of PROTACs. Its defined length and bifunctional nature allow for the systematic synthesis of these heterobifunctional molecules. While specific applications of this particular linker are not widely documented in peer-reviewed literature, its properties make it a suitable candidate for researchers exploring novel PROTAC designs. The general principles of PROTAC synthesis and mechanism of action provide a solid framework for the utilization of Ald-PEG1-C2-Boc in the pursuit of new therapeutic agents for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. m.youtube.com [m.youtube.com]
